molecular formula C11H8BrF3N2O2 B8578283 Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B8578283
M. Wt: 337.09 g/mol
InChI Key: DGWSIAKEZJPKQQ-UHFFFAOYSA-N
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Patent
US08623890B2

Procedure details

To a solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (10.0 g, 41.5 mmol) in 1,2 dimethoxyethane (300 mL) at room temperature was added ethyl bromopyruvate (9.889 g, 45.64 mmol) dropwise. The reaction mixture was heated to reflux for 18 h. The 1,2-dimethoxyethane was removed under reduced pressure and the residual solid was recrystallized from 1-chlorobutane. The solid was isolated by filtration and dried to afford an off-white solid, 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl ester (11.044 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.889 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.Br[CH2:14][C:15](=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>COCCOC>[Br:8][C:7]1[C:2]2[N:3]([CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:1]=2)[CH:4]=[C:5]([C:9]([F:12])([F:10])[F:11])[CH:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=C(C=C1Br)C(F)(F)F
Name
Quantity
9.889 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The 1,2-dimethoxyethane was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual solid was recrystallized from 1-chlorobutane
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C=C(C1)C(F)(F)F)C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.044 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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